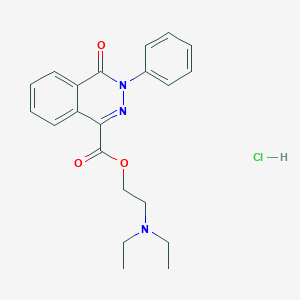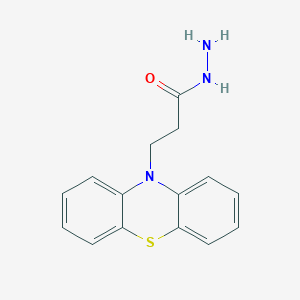
10H-Phenothiazine-10-propanoic acid, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-propanoic acid, hydrazide is a compound derived from phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a phenothiazine core linked to a propanoic acid moiety, which is further modified by the addition of a hydrazide group. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-propanoic acid, hydrazide typically involves the reaction of phenothiazine with propanoic acid derivatives under controlled conditions. One common method involves the condensation of phenothiazine with 3-bromopropanoic acid, followed by the introduction of the hydrazide group through a reaction with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 10H-Phenothiazine-10-propanoic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenothiazine sulfoxides or sulfones.
Reduction: Formation of phenothiazine-10-propanoic acid amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-propanoic acid, hydrazide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting specific ions or molecules in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-propanoic acid, hydrazide is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The phenothiazine core is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the hydrazide group can form covalent bonds with specific biomolecules, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: The parent compound, known for its use in antipsychotic drugs.
10H-Phenothiazine-10-propanoic acid: Lacks the hydrazide group but shares the phenothiazine core and propanoic acid moiety.
Phenothiazine derivatives: Various derivatives with different substituents on the phenothiazine core.
Uniqueness: 10H-Phenothiazine-10-propanoic acid, hydrazide is unique due to the presence of the hydrazide group, which imparts additional reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in applications requiring specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
18061-10-4 |
|---|---|
Molekularformel |
C15H15N3OS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
3-phenothiazin-10-ylpropanehydrazide |
InChI |
InChI=1S/C15H15N3OS/c16-17-15(19)9-10-18-11-5-1-3-7-13(11)20-14-8-4-2-6-12(14)18/h1-8H,9-10,16H2,(H,17,19) |
InChI-Schlüssel |
QZUGISXEBWUUNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



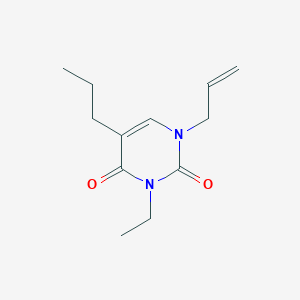
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
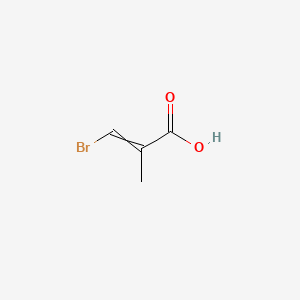
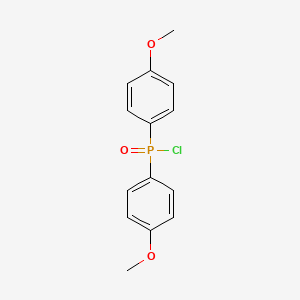
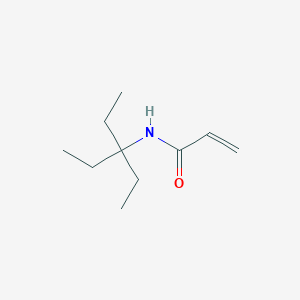
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)


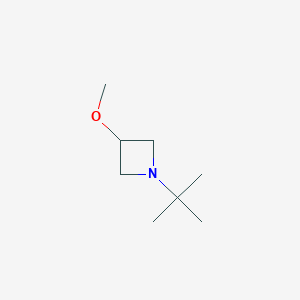
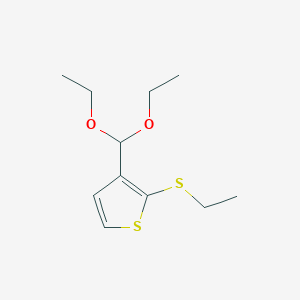
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

